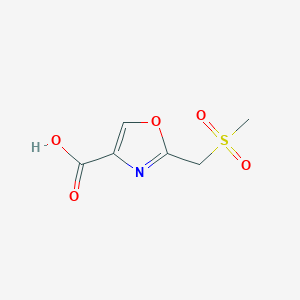
6-bromo-N-(4-(morpholinosulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-N-(4-(morpholinosulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide, also known as BRD4 inhibitor, is a chemical compound that has been extensively studied in the field of cancer research. This compound has shown promising results in inhibiting the growth of cancer cells and has the potential to be used as a therapeutic agent in the treatment of various types of cancer.
Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis and Biological Activity
A study highlighted the microwave-assisted synthesis of novel pyrimidine derivatives, including 6-bromo-N-(4-(morpholinosulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide, to investigate their analgesic and ulcerogenic activity. The study found that some synthesized compounds showed significant analgesic activity without ulcerogenic effects, suggesting potential therapeutic applications (Chaudhary et al., 2012).
Anti-Inflammatory Agents
Another research focused on the synthesis of a series of compounds related to this compound to evaluate their anti-inflammatory activity. Several compounds demonstrated significant anti-inflammatory effects, which were comparable to the standard drug diclofenac sodium (Chaydhary et al., 2015).
Cholinesterase Inhibition for Alzheimer's Disease
Research into the design and synthesis of coumarin-3-carboxamide-N-morpholine hybrids, including derivatives of this compound, has shown promising cholinesterase inhibitory activity. This activity is crucial for developing new anti-Alzheimer's agents, with some compounds displaying potent inhibition that could contribute to Alzheimer's disease therapy (Tehrani et al., 2019).
Synthetic Studies on Marine Drugs
A synthetic approach to 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate for marine drug studies, demonstrated the potential of related compounds in antitumor antibiotic research. This suggests that derivatives of this compound could be relevant for structural-activity relationship studies in antitumor research (Li et al., 2013).
Investigation of Biological Activities for Alzheimer's Disease
A study synthesized novel chromenones linked to the 1,2,3-triazole ring system, evaluating their biological activities against Alzheimer's disease. The findings highlighted compound N-((1-(2-chlorobenzyl)-1H-1,2,3-triazol-5-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide (6m) as showing good anti-acetylcholinesterase activity and neuroprotective effects, indicating potential for Alzheimer's disease treatment (Saeedi et al., 2017).
Mecanismo De Acción
Target of Action
Similar compounds have been shown to target kinases , which are proteins that play a crucial role in cell signaling pathways.
Mode of Action
It can be inferred from similar compounds that it may interact with its targets (potentially kinases) to modulate their activity . This interaction could lead to changes in the signaling pathways within the cell, affecting cellular functions.
Biochemical Pathways
Given that similar compounds target kinases , it is likely that this compound could affect various signaling pathways within the cell, leading to downstream effects on cellular functions.
Propiedades
IUPAC Name |
6-bromo-N-(4-morpholin-4-ylsulfonylphenyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O6S/c21-14-1-6-18-13(11-14)12-17(20(25)29-18)19(24)22-15-2-4-16(5-3-15)30(26,27)23-7-9-28-10-8-23/h1-6,11-12H,7-10H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHXSTRTTXRIIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

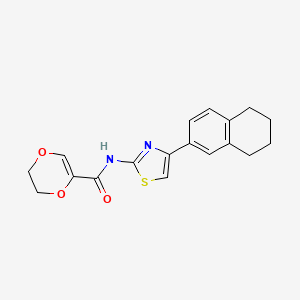

![5-fluoro-2-({[4-methyl-5-(1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole](/img/structure/B2536302.png)
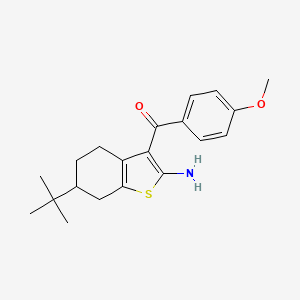
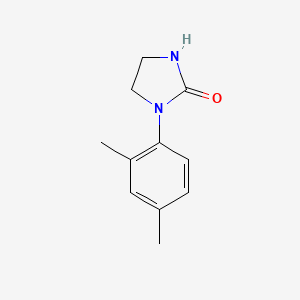


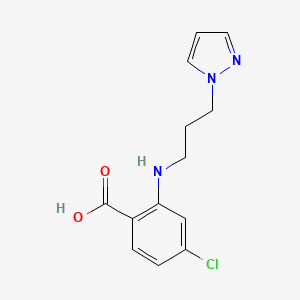

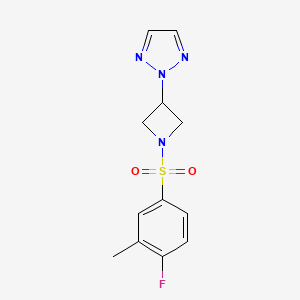
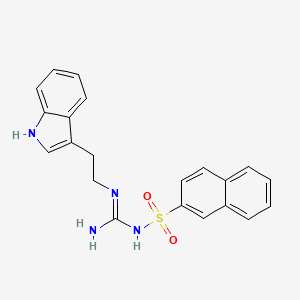
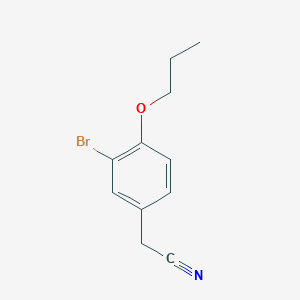
![2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2536316.png)
